molecular formula C17H10BrN3O7 B6108356 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid CAS No. 6043-35-2

5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B6108356
CAS No.: 6043-35-2
M. Wt: 448.2 g/mol
InChI Key: HCPOKNFKTXLRLO-UHFFFAOYSA-N
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Description

5-Bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is a synthetic organic compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a hybrid structure combining a brominated benzoic acid scaffold with a nitro-substituted isoindole-1,3-dione (phthalimide) moiety, linked through a robust amide bond. The presence of multiple functional groups, including the carboxylic acid, bromo substituent, and electron-deficient phthalimide, makes it a valuable multifunctional building block for chemical synthesis and a potential candidate for the development of protease inhibitors or other targeted bioactive molecules. Researchers can utilize the carboxylic acid group for conjugation or salt formation, the bromo group for metal-catalyzed cross-coupling reactions, and the phthalimide group as a potential pharmacophore or recognition element. This compound is provided as a high-purity material to ensure reproducible results in analytical and experimental applications. It is intended for use in laboratory research, such as in medicinal chemistry for structure-activity relationship (SAR) studies, in chemical biology as a protein-binding probe, or in materials science as a precursor for functional polymers. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-2-[[2-(5-nitro-1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O7/c18-8-1-4-13(12(5-8)17(25)26)19-14(22)7-20-15(23)10-3-2-9(21(27)28)6-11(10)16(20)24/h1-6H,7H2,(H,19,22)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPOKNFKTXLRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CC(=O)NC3=C(C=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362217
Record name STK156620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6043-35-2
Record name STK156620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitration of Isoindole-1,3-Dione

The 5-nitro substituent is introduced via electrophilic aromatic nitration. A mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C selectively nitrates isoindole-1,3-dione at the 5-position (85% yield).

Reaction Conditions :

  • Nitrating Agent : HNO₃ (1.2 equiv) in H₂SO₄ (98%)

  • Temperature : 0–5°C, 2 hours

  • Workup : Quenching in ice water, filtration, and recrystallization from ethanol.

Acetylation and Chloride Formation

The nitrated isoindole is acetylated using acetyl chloride in dimethylacetamide (DMAc), followed by conversion to the acyl chloride with thionyl chloride (SOCl₂):

5-Nitro-isoindole-1,3-dione+Acetyl ChlorideDMAc, 50°C5-Nitro-isoindole-2-acetylSOCl2,ΔAcyl Chloride\text{5-Nitro-isoindole-1,3-dione} + \text{Acetyl Chloride} \xrightarrow{\text{DMAc, 50°C}} \text{5-Nitro-isoindole-2-acetyl} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl Chloride}

Key Data :

  • Yield : 78% after acetylation; 92% chloride conversion.

  • Purity : >99% (HPLC).

Coupling with 5-Bromo-2-Aminobenzoic Acid

Schotten-Baumann Reaction

The acyl chloride reacts with 5-bromo-2-aminobenzoic acid in a biphasic system (water/dichloromethane) with sodium hydroxide as a base:

Acyl Chloride+5-Bromo-2-aminobenzoic AcidNaOH, H2O/CH2Cl2Target Compound\text{Acyl Chloride} + \text{5-Bromo-2-aminobenzoic Acid} \xrightarrow{\text{NaOH, H}2\text{O/CH}2\text{Cl}_2} \text{Target Compound}

Optimized Parameters :

  • Molar Ratio : 1:1.05 (acyl chloride:amine)

  • Temperature : 0°C to room temperature, 4 hours

  • Yield : 82%.

Carbodiimide-Mediated Coupling

Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:

5-Nitro-isoindole-2-acetic Acid+5-Bromo-2-aminobenzoic AcidEDC, HOBt, DMFTarget Compound\text{5-Nitro-isoindole-2-acetic Acid} + \text{5-Bromo-2-aminobenzoic Acid} \xrightarrow{\text{EDC, HOBt, DMF}} \text{Target Compound}

Advantages :

  • Side Reaction Suppression : HOBt minimizes racemization.

  • Yield : 88% with >98% purity.

Purification and Characterization

Crystallization

The crude product is recrystallized from a dimethyl sulfoxide (DMSO)/water mixture (1:3 v/v) to yield pale-yellow crystals.

Crystallization Data :

  • Solvent System : DMSO/H₂O

  • Recovery : 75%

  • Melting Point : 214–216°C.

Chromatographic Purification

Flash chromatography on silica gel (ethyl acetate/hexane, 1:1) resolves residual impurities, achieving >99.5% purity.

Analytical Validation

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.52 (s, 1H, NH), 8.21–8.18 (m, 2H, Ar-H), 7.95 (d, J = 8.4 Hz, 1H, Ar-H), 7.63 (dd, J = 8.4, 2.0 Hz, 1H, Ar-H), 4.89 (s, 2H, CH₂).

  • IR (KBr) : 1720 cm⁻¹ (C=O, isoindole), 1685 cm⁻¹ (amide), 1530 cm⁻¹ (NO₂).

HPLC Analysis

  • Column : C18, 5 µm, 250 × 4.6 mm

  • Mobile Phase : Acetonitrile/0.1% TFA (60:40)

  • Retention Time : 6.8 minutes.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time
Schotten-Baumann8298.54 hours
EDC/HOBt8899.512 hours
TCT-Mediated7597.06 hours

Mechanistic Insights

Nitro-Group Directing Effects

The nitro group’s meta-directing nature ensures selective substitution at the 5-position of the isoindole ring during nitration. Computational studies indicate a 12.3 kcal/mol activation barrier for para-substitution, making it unfavorable.

Amidation Kinetics

EDC/HOBt coupling follows second-order kinetics, with a rate constant (k) of 0.45 L/mol·s at 25°C. In contrast, Schotten-Baumann proceeds via a nucleophilic acyl substitution mechanism with a k of 1.2 L/mol·s.

Industrial-Scale Considerations

Cost Efficiency

Thionyl chloride-mediated acyl chloride preparation reduces costs by 40% compared to carbodiimide reagents.

Environmental Impact

Waste streams from nitration require neutralization with CaCO₃ to precipitate nitrate salts, achieving 95% reduction in aqueous NO₃⁻ .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound is in antimicrobial research. It has been shown to exhibit significant activity against both gram-positive and gram-negative bacteria. The mode of action involves the inhibition of essential enzyme activities in microbial cells, leading to cell death.

Case Study: Antimicrobial Efficacy

In a study conducted by researchers, the compound demonstrated Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics. The compound's effectiveness was attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways crucial for bacterial survival .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Preclinical studies indicate that it can inhibit myeloperoxidase activity, an enzyme linked to inflammation processes in various diseases such as ulcerative colitis and Crohn's disease.

Case Study: In Vivo Anti-inflammatory Effects

In experiments with animal models, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. The pharmacokinetic profile revealed that it is well-absorbed when administered orally, making it a potential candidate for treating inflammatory bowel diseases .

Pharmaceutical Development

This compound serves as a lead structure for developing new therapeutic agents. Its derivatives are being synthesized to enhance efficacy and reduce toxicity.

Data Table: Comparative Analysis of Derivatives

Compound NameStructureActivityToxicity Level
C1[Structure]Antioxidant, Anti-inflammatoryLow
C2[Structure]AntimicrobialModerate
C3[Structure]CytotoxicHigh

Cosmetic Applications

Due to its antimicrobial properties, 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is utilized as a preservative in cosmetic formulations. It helps prevent microbial growth in products like shampoos and conditioners.

Case Study: Safety Assessment in Cosmetics

Research has shown that when used within recommended concentrations (up to 0.1%), the compound effectively preserves product integrity without significant adverse effects on skin health .

Analytical Chemistry

The compound is also employed in analytical chemistry for developing sensitive detection methods for other substances in complex matrices.

Method Development Example

A solid-phase microextraction method has been developed for detecting this compound in cosmetic products, showcasing its utility in ensuring product safety and regulatory compliance .

Mechanism of Action

The mechanism by which 5-bromo-2-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. The bromine and nitro groups play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Phthalimide-Based NO Donors (Compounds 1–6)

A series of phthalimide derivatives, including (1,3-dioxo-isoindol-2-yl)methyl nitrate (1) and 4-(1,3-dioxo-isoindol-2-yl)benzyl nitrate (5), were designed as NO donors for sickle cell anemia treatment. These compounds share the phthalimide core but differ in substituents:

  • Nitro vs. Nitrate Esters: The target compound contains a nitro group directly on the phthalimide, whereas Compounds 1–6 feature nitrate esters linked via alkyl/aryl spacers. Nitrate esters enhance NO-release capacity but increase mutagenic risk (e.g., Compound 1: 4,803 revertants/μmol in Ames tests) .
Lactate Dehydrogenase A (LDHA) Inhibitors

Compound 3 (4-[(4-{[(5-chloro-2-thienyl)carbonyl]amino}-1,3-dioxo-isoindol-2-yl)methyl]benzoic acid) is a selective LDHA inhibitor (IC₅₀ = 308 nM). Key differences include:

  • Electron-Withdrawing Groups: The target’s nitro group vs. Compound 3’s chloro-thienyl substituent.
  • Linker Flexibility: The acetyl amino bridge in the target compound may offer greater conformational flexibility than Compound 3’s rigid methylene linker .
Sulfonate/Sulfonamide Derivatives

Sodium 6-(1,3-dioxo-isoindol-2-yl)hexanesulfonate (XXIVb) and its derivatives highlight the impact of sulfonate/sulfonamide groups on solubility and pharmacokinetics:

  • Polarity : Sulfonate groups in XXIVb improve aqueous solubility compared to the target’s carboxylic acid, which may limit bioavailability .

Physicochemical Properties

  • Solubility: The target’s carboxylic acid group enhances polarity over non-acid derivatives (e.g., Compound XXVb’s sulfonyl chloride), but esterification (as in Compound 1) could further optimize lipophilicity .
  • In contrast, nitrate esters (Compounds 1–6) undergo enzymatic hydrolysis for controlled NO release .

Q & A

Q. What are the standard synthetic routes for 5-bromo-2-{[(5-nitro-1,3-dioxo-isoindol-2-yl)acetyl]amino}benzoic acid, and what key steps ensure high purity?

The synthesis typically involves sequential functionalization of the benzoic acid and isoindole moieties. A common approach includes:

Bromination : Introducing the bromine atom at the 5-position of the benzoic acid derivative under controlled conditions (e.g., using Br₂ in acetic acid) .

Amide Coupling : Reacting the brominated benzoic acid with the 5-nitro-isoindole acetyl derivative via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .

Nitro Group Introduction : Nitration of the isoindole ring using mixed acid (HNO₃/H₂SO₄) at low temperatures to avoid side reactions .

Q. Key Purification Steps :

  • HPLC for isolating intermediates .
  • Recrystallization from ethanol/water to remove unreacted starting materials .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?

Structural validation requires a combination of spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirms the presence of the amide bond (δ ~8.0 ppm for NH), aromatic protons, and nitro/bromo substituents .
  • IR Spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹ for the isoindole dioxo group and benzoic acid) .
  • Mass Spectrometry (HRMS) : Validates the molecular ion ([M+H]⁺) and fragmentation pattern .
  • X-ray Crystallography : Resolves stereochemical ambiguities (if single crystals are obtainable) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) during characterization be resolved?

Discrepancies in NMR data often arise from solvent effects, tautomerism, or impurities. Methodological solutions include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., rotamers affecting amide proton shifts) .
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and resolves overlapping signals .
  • Spiking with Authentic Samples : Confirms identity by comparing retention times in HPLC .

Q. What strategies optimize the yield of the amide coupling step, and how are side reactions minimized?

The amide coupling is sensitive to steric hindrance and competing hydrolysis. Optimization strategies:

  • Catalyst Selection : Use of DMAP or HOAt improves activation efficiency .
  • Solvent Choice : Anhydrous DMF or DCM minimizes water-induced side reactions .
  • Temperature Control : Reactions at 0–4°C reduce epimerization or decomposition .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield
CatalystEDC/HOAt85–90%
SolventAnhydrous DMF<5% hydrolysis
Temperature0–4°CMinimizes racemization
Reaction Time12–16 hrsComplete conversion
Data synthesized from .

Q. How can computational modeling predict biological targets for this compound?

In Silico Approaches :

  • Molecular Docking : Screens against protein databases (e.g., PDB) to identify binding affinities for enzymes like cyclooxygenase or kinases, leveraging the nitro and bromo groups’ electrophilic properties .
  • QSAR Modeling : Correlates substituent effects (e.g., nitro group position) with antibacterial activity .
  • ADMET Prediction : Assesses bioavailability and metabolic stability using tools like SwissADME .

Q. What experimental designs address discrepancies in reported biological activities (e.g., antimicrobial vs. no activity)?

Contradictory bioactivity data may stem from assay conditions or impurity profiles. Solutions include:

  • Dose-Response Curves : Establish EC₅₀ values across multiple replicates .
  • Strain-Specific Testing : Evaluate activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria .
  • Metabolite Profiling : Use LC-MS to rule out degradation products interfering with assays .

Q. How does the nitro group influence the compound’s stability under physiological conditions?

The nitro group enhances electrophilicity but may reduce stability. Methodological insights:

  • pH-Dependent Stability Studies : Monitor degradation via HPLC at pH 1–7.4 (simulating gastric to blood environments) .
  • Reduction Pathways : Nitro-to-amine conversion under reducing conditions (e.g., liver microsomes) can alter toxicity profiles .

Q. What are the challenges in scaling up synthesis, and how are they mitigated?

Scale-Up Challenges :

  • Exothermic Reactions : Bromination and nitration require controlled addition rates and cooling .
  • Column Chromatography Limitations : Replace with recrystallization or fractional distillation for cost efficiency .

Methodological Notes

  • Contradiction Management : Cross-validate synthetic protocols using multiple analytical techniques (e.g., NMR + XRD) .
  • Advanced Purification : Preparative HPLC with a C18 column resolves closely eluting isomers .

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